N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide
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Overview
Description
N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a synthetic compound with a molecular formula of C12H13N5O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves the reaction of 4-methylphenyl isocyanate with N-methyl-1,2,3-thiadiazole-4-carboxamide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thiadiazole derivatives .
Scientific Research Applications
N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-PHENYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE: Similar structure but lacks the N-methyl group.
N-METHYL-1,2,3-THIADIAZOLE-4-CARBOXAMIDE: Similar structure but lacks the 4-methylphenyl group.
4-METHYL-N-(4-METHYLPHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE: Similar structure but with different substitution patterns.
Uniqueness
N-METHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]AMINO}-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the N-methyl and 4-methylphenyl groups enhances its reactivity and potential for various applications .
Properties
CAS No. |
6122-47-0 |
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Molecular Formula |
C12H13N5O2S |
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-methyl-5-[(4-methylphenyl)carbamoylamino]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C12H13N5O2S/c1-7-3-5-8(6-4-7)14-12(19)15-11-9(10(18)13-2)16-17-20-11/h3-6H,1-2H3,(H,13,18)(H2,14,15,19) |
InChI Key |
SWOOREJCBISOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)NC |
Origin of Product |
United States |
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